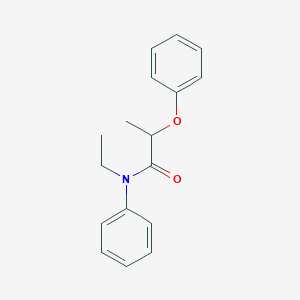

N-ethyl-2-phenoxy-N-phenylpropanamide

Description

Properties

IUPAC Name |

N-ethyl-2-phenoxy-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-18(15-10-6-4-7-11-15)17(19)14(2)20-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSCCBBZPYJYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C(C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-ethyl-2-phenoxy-N-phenylpropanamide typically involves the reaction of 1-phenylethylamine with substituted phenols . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-ethyl-2-phenoxy-N-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the phenoxy group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-2-phenoxy-N-phenylpropanamide has been studied for its potential therapeutic applications, particularly in the following areas:

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Analgesic Properties : Its interaction with pain-related receptors suggests potential use in pain management therapies .

Biological Studies

The compound is also investigated for its biological activities:

- Mechanism of Action : this compound may interact with specific molecular targets and pathways, modulating receptor activity to elicit biological responses.

Industrial Applications

In industrial settings, this compound is utilized in:

- Material Development : It serves as a building block in synthesizing more complex organic molecules.

- Chemical Processes : The compound's unique structure allows it to be used in various chemical reactions aimed at producing new materials.

Case Studies and Research Findings

- Inflammation Modulation : A study focused on the anti-inflammatory effects of this compound demonstrated significant modulation of cytokine release in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Pain Management Research : Further investigations into the analgesic properties revealed that the compound interacts with pain receptors, leading to reduced pain perception in animal models .

- Chemical Synthesis Applications : In synthetic chemistry, this compound has been successfully utilized as an intermediate in developing new pharmaceuticals, showcasing its versatility in organic synthesis.

Mechanism of Action

The mechanism of action of N-ethyl-2-phenoxy-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with N-ethyl-2-phenoxy-N-phenylpropanamide, differing primarily in substituents on the phenoxy/phenyl rings or the nature of the amine group. These variations influence physicochemical properties, reactivity, and safety profiles.

2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide

- Structure: Features a 4-chloro-2-methylphenoxy group instead of a simple phenoxy moiety.

- Properties: The chloro and methyl groups increase steric bulk and lipophilicity compared to unsubstituted phenoxy derivatives. Chlorine’s electron-withdrawing nature may enhance metabolic stability but could also elevate toxicity risks.

- Safety : Classified as 100% pure in its Safety Data Sheet (SDS), necessitating stringent handling protocols to avoid inhalation or dermal exposure .

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide

- Structure: Substitutes the phenoxy group with a 3-fluorophenylamino group, introducing an amine linkage and fluorine atom.

- Properties: The fluorine atom’s electronegativity may improve binding affinity in biological targets (e.g., enzyme active sites) due to polar interactions. Its molecular weight (258.29 g/mol) is lower than that of this compound, likely due to the absence of an ethyl group .

N-(2-Ethoxyphenyl)-2-phenoxypropanamide

- Structure : Contains an ethoxy group on the phenyl ring attached to the amide nitrogen.

- With a molecular weight of 285.34 g/mol, it is heavier than fluorinated analogs, reflecting the ethoxy group’s contribution .

N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide

- Structure : Incorporates an oxamoyl group and a 4-methylphenyl moiety, introducing additional hydrogen-bonding sites.

Data Table: Key Properties of Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide | 13740-38-0 | C₁₆H₁₆ClNO₂ | 289.76 | 4-Cl, 2-CH₃ phenoxy |

| 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide | Not Provided | C₁₅H₁₅FN₂O | 258.29 | 3-F phenylamino |

| N-(2-Ethoxyphenyl)-2-phenoxypropanamide | 349579-61-9 | C₁₇H₁₉NO₃ | 285.34 | 2-ethoxy phenyl |

| N-{2-[N-(4-Methylphenyl)oxamoyl]-phenyl}propanamide | Not Provided | C₁₈H₁₈N₂O₃ | 310.35 | Oxamoyl, 4-CH₃ phenyl |

Key Observations

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability but may increase toxicity.

- Electron-donating groups (e.g., ethoxy) enhance solubility but reduce lipophilicity.

Safety Considerations : Higher purity compounds (e.g., 100% concentration in SDS) demand rigorous safety protocols .

Structural Complexity : Additional functional groups (e.g., oxamoyl) introduce hydrogen-bonding capabilities, which could influence pharmacokinetics .

Q & A

Q. What synthetic routes are recommended for N-ethyl-2-phenoxy-N-phenylpropanamide, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. Key parameters include using anhydrous conditions to prevent hydrolysis of the amide bond and optimizing stoichiometry of the ethylamine and phenoxy-phenyl precursors. Temperature control (e.g., 60–80°C in DMF) and catalytic bases like triethylamine improve yields . Purity is monitored via thin-layer chromatography (TLC) and confirmed by NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Assign peaks for the ethyl group (δ 1.1–1.3 ppm, triplet), phenoxy aromatic protons (δ 6.8–7.5 ppm), and amide carbonyl (δ 165–170 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₁NO₂, expected [M+H]+ at 284.1651).

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for structurally similar propanamides .

Q. How does solvent polarity affect the stability of this compound in storage?

Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate hydrolysis under acidic/basic conditions. For long-term stability, store in anhydrous dichloromethane at –20°C, with periodic FT-IR analysis to detect carbonyl degradation .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when synthesizing this compound derivatives?

Contradictions often arise from competing side reactions (e.g., over-alkylation or oxidation). Use kinetic studies (e.g., time-resolved HPLC) to identify intermediates and optimize stepwise protocols. For example, isolate the amide intermediate before introducing the phenoxy group to reduce byproduct formation .

Q. What experimental designs are recommended to study the compound’s interactions with cytochrome P450 enzymes?

- In vitro assays : Incubate the compound with human liver microsomes and NADPH cofactor. Monitor metabolites via LC-MS/MS.

- Docking simulations : Use software like AutoDock Vina to predict binding affinities to CYP3A4/2D6 isoforms, guided by structural analogs in PubChem .

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., –NO₂) meta to the phenoxy moiety increase electrophilicity at the carbonyl carbon, accelerating reactions with amines. Quantify using Hammett plots and DFT calculations (e.g., B3LYP/6-31G*) to correlate σ values with rate constants .

Q. What strategies mitigate degradation during in vitro biological activity studies?

- Serum protein binding : Pre-incubate the compound with bovine serum albumin (BSA) to simulate physiological conditions.

- Light sensitivity : Conduct assays under amber light if the phenoxy group exhibits UV-induced isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.